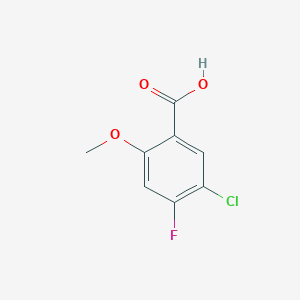

5-Chloro-4-fluoro-2-methoxy-benzoic acid

Description

5-Chloro-4-fluoro-2-methoxy-benzoic acid is a halogenated benzoic acid derivative with a methoxy group at position 2, chlorine at position 5, and fluorine at position 4. Halogen and methoxy substituents influence electronic effects, lipophilicity, and steric hindrance, making it relevant for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

5-chloro-4-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFUUVHTCUXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-4-fluoro-2-methoxy-benzoic acid (CFMBA) is an aromatic carboxylic acid notable for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article delves into the compound's biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₆ClF O₃

- Molecular Weight : Approximately 204.58 g/mol

- Structural Characteristics : The compound features a benzene ring substituted with chlorine, fluorine, and methoxy groups, influencing its reactivity and biological activity.

Biological Activity Overview

Preliminary studies indicate that CFMBA exhibits several biological activities:

- Anti-inflammatory Properties : Initial findings suggest that CFMBA may interact with proteins involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

- Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that CFMBA might share these effects, warranting further investigation.

- Antimicrobial Activity : Compounds structurally related to CFMBA have shown antimicrobial properties, suggesting that CFMBA may also possess similar effects against various pathogens.

Synthesis Methods

CFMBA can be synthesized through several methods involving multiple steps:

- Nitration

- Hydrolysis

- Hydrogenation

- Esterification

- Bromination

- Diazotization

The total yield of these processes is approximately 24%, demonstrating the compound's synthetic viability for further research and application.

Study on Anti-inflammatory Activity

A study investigated CFMBA's interaction with specific enzymes involved in inflammation. The findings revealed promising binding affinities, suggesting that the compound could modulate inflammatory responses effectively. Further research is necessary to elucidate the precise mechanisms involved.

Antimicrobial Evaluation

Research involving derivatives of CFMBA showed significant antibacterial activity against various strains of bacteria. For instance, compounds derived from similar structures exhibited inhibition zones comparable to standard antibiotics like gentamicin, indicating potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features of compounds related to CFMBA:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-5-fluoro-2-methoxybenzoic acid | C₈H₆ClF O₃ | Different positioning of halogens |

| 5-Chloro-2-fluoro-4-methoxybenzoic acid | C₈H₆ClF O₃ | Variation in substitution pattern |

| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClN O₃ | Contains an amino group instead of fluorine |

The unique arrangement of halogens and methoxy groups in CFMBA may influence its reactivity and biological activity compared to these similar compounds.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-fluoro-2-methoxy-benzoic acid is utilized in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block in the development of drugs targeting various diseases.

Case Study: Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated the effectiveness of related benzoic acids against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from these compounds .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Reference |

|---|---|---|

| This compound | MRSA | |

| Marinopyrrole A | MRSA | |

| 4-Chloro-2-methoxybenzoic acid | Various pathogens |

Agricultural Applications

The compound has been explored for its potential use as an herbicide or pesticide. Its unique chemical structure can inhibit specific biochemical pathways in plants, making it a candidate for developing environmentally friendly agricultural chemicals.

Case Study: Herbicide Development

Research has focused on the synthesis of herbicides derived from halogenated benzoic acids, including this compound. These compounds can selectively target weed species while minimizing harm to crops .

Material Science

In material science, this compound can be used to modify polymers and develop new materials with enhanced properties.

Application in Polymer Chemistry

Studies have shown that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Synthesis of Complex Molecules

The compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Table 2: Synthesis Applications

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares substituent positions, molecular weights, CAS numbers, and key characteristics of 5-chloro-4-fluoro-2-methoxy-benzoic acid and related compounds:

*Calculated based on molecular formula.

Preparation Methods

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

This method uses aminosalicylic acid as a starting material and involves several steps. The process includes methylation, chlorination, alkaline hydrolysis, and acidification.

- Methylation : Reacting aminosalicylic acid with dimethyl sulfate in a basic acetone solution to yield 4-amino-2-methoxybenzoic acid methyl ester.

- Chlorination : Chlorinating 4-amino-2-methoxy-benzoic acid methyl ester with N-chlorosuccinimide in DMF solution.

- Hydrolysis : Hydrolyzing 5-chloro-4-amino-2-methoxy-benzoic acid methyl ester with potassium hydroxide in a methanol and water mixture, followed by decolorization with activated carbon.

- Acidification : Adjusting the pH to 5 with hydrochloric acid to precipitate 4-amino-5-chloro-2-methoxybenzoic acid.

| Reactant | Reagent | Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| p-aminosalicylic acid | Dimethyl sulfate, KOH | Acetone, 20-30°C | 4-amino-2-methoxybenzoic acid methyl ester | - |

| 4-amino-2-methoxybenzoic acid methyl ester | N-chlorosuccinimide | DMF, 65-75°C | 4-amino-5-chloro-2-methoxybenzoic acid methyl ester | - |

| 5-chloro-4-amino-2-methoxybenzoic acid methyl ester | KOH | Methanol/water, reflux, activated carbon | 4-amino-5-chloro-2-methoxybenzoic acid | 91.4% |

Synthesis of Ethyl 5-Chloro-2-methoxybenzoate

The synthesis of ethyl 5-chloro-2-methoxybenzoate involves the esterification of 5-chloro-2-methoxybenzoic acid using ethanol and thionyl chloride.

- React 5-chloro-2-methoxybenzoic acid with ethanol.

- Add thionyl chloride slowly while cooling to 5-10°C.

- Heat the reaction mixture to reflux for 2 hours.

- Concentrate the mixture using a rotavapor under reduced pressure.

- Dissolve the residue in dichloromethane and wash with water.

- Concentrate the organic layer under reduced pressure to obtain the product.

| Reactant | Reagent | Conditions | Product | Yield | Melting Point |

|---|---|---|---|---|---|

| 5-chloro-2-methoxybenzoic acid | Ethanol, thionyl chloride | Reflux, 2 hours | Ethyl 5-chloro-2-methoxybenzoate | 76% | 97–99°C |

Synthesis of Fluorobenzoic Acid Derivatives

The synthesis of fluorobenzoic acid derivatives involves reacting different compounds with either pentafluorobenzoic acid or tetrafluorobenzoic acid in the presence of POCl3 and pyridine.

- React 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone with pentafluorobenzoic acid in the presence of POCl3 and pyridine.

- Stir the reaction mixture for 20-24 hours.

- Add the mixture to ice-cold water to obtain 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate.

| Reactants | Reagents | Conditions | Product |

|---|---|---|---|

| 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone, Pentafluorobenzoic acid | POCl3, pyridine | Stirring, 20-24 hours | 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate |

| 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone, 2,3,4,5-tetrafluorobenzoic acid | POCl3, pyridine | - | 2-acetyl-5-chloro-4-methylphenyl 2,3,4,6-tetrafluorobenzoate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-4-fluoro-2-methoxy-benzoic acid, and what key intermediates should be prioritized?

- Methodological Answer : A common approach involves sequential functionalization of a benzoic acid scaffold. For example, nitration followed by selective reduction and halogenation can yield intermediates like 5-chloro-4-fluoro-2-nitrobenzoic acid (CAS 138762-97-7), which can be further reduced and methoxylated . Coupling reactions with amino acids (e.g., glycine derivatives) via benzyl ester intermediates have also been reported for structurally analogous compounds, requiring catalytic hydrogenation for final deprotection . Key intermediates include halogenated nitrobenzoic acids and methoxy-substituted precursors.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : Employ -/-NMR to confirm substitution patterns (e.g., methoxy group at C2, chloro/fluoro at C4/C5). Split patterns in NMR may arise from adjacent electronegative substituents; deuterated DMSO or CDCl is recommended .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M-H] at m/z 232.0).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) for single-crystal refinement .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the methoxy group or oxidation of the aromatic ring. Use amber vials to minimize photodegradation, as halogenated aromatics are light-sensitive .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotameric equilibria) or scalar coupling with adjacent fluorine atoms. Strategies include:

- Variable-Temperature NMR : Identify temperature-dependent splitting changes caused by hindered rotation.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings.

- Isotopic Labeling : Synthesize -labeled analogs to study fluorine-induced splitting .

Q. What computational methods are effective in predicting the reactivity of this benzoic acid derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing chloro and fluoro groups activate the carboxylic acid for nucleophilic substitution.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes in the shikimate pathway) to guide SAR studies .

Q. How can structure-activity relationship (SAR) studies be designed for analogs targeting specific enzymes (e.g., bacterial dihydrofolate reductase)?

- Methodological Answer :

- Analog Synthesis : Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy, propoxy) to probe steric effects.

- Bioisosteric Replacement : Substitute chlorine with bromine or trifluoromethyl groups to modulate lipophilicity and binding affinity.

- Biological Testing : Use enzyme inhibition assays (IC) and MIC determinations against bacterial strains to correlate structural modifications with activity .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation.

- Low-Temperature Alternatives : Use microwave-assisted synthesis to reduce thermal exposure.

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to enhance thermal stability during halogenation or methoxylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.